1-(4,6-dimethylpyrimidin-2-yl)-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,4,6-trimethylpyrimidine, through a series of condensation reactions.
Indazole Ring Formation: Cyclization reactions involving hydrazine derivatives to form the indazole core.
Stilbene Formation: Introduction of the phenylethenyl group via a Wittig reaction or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Lacks the ethenyl group, potentially altering its biological activity.
1-(4,6-dimethylpyrimidin-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one: Contains a methoxy group, which could affect its pharmacokinetic properties.
Uniqueness
The presence of the ethenyl group in 1-(4,6-dimethylpyrimidin-2-yl)-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one may confer unique biological activities or chemical reactivity compared to its analogs. This structural feature could influence its binding affinity to biological targets or its stability under various conditions.
Properties
Molecular Formula |
C21H20N4O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-6-[(E)-2-phenylethenyl]-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C21H20N4O/c1-14-10-15(2)24-21(23-14)25-19-11-17(12-20(26)18(19)13-22-25)9-8-16-6-4-3-5-7-16/h3-10,13,17H,11-12H2,1-2H3/b9-8+ |
InChI Key |
AKZBCXVGGQWNMJ-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2C3=C(C=N2)C(=O)CC(C3)/C=C/C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C=N2)C(=O)CC(C3)C=CC4=CC=CC=C4)C |
Origin of Product |
United States |
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